molecular formula C16H16N4O2S B2486680 ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105235-35-5

ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No.: B2486680
CAS No.: 1105235-35-5
M. Wt: 328.39
InChI Key: UFOJBFDTHBLFOQ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyridazine core substituted with a methyl group at position 4, a phenyl group at position 1, and a thioether-linked acetate ester at position 7 (Figure 1). This structure combines a rigid bicyclic system with a flexible sulfur-containing side chain, making it a candidate for pharmaceutical and materials science research. The pyrazolo-pyridazine scaffold is known for its electron-deficient aromatic system, which can influence intermolecular interactions and binding affinities in biological targets .

Properties

IUPAC Name

ethyl 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-14(21)10-23-16-15-13(11(2)18-19-16)9-17-20(15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJBFDTHBLFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[3,4-d]pyridazine ring system.

    Thioesterification: The pyrazolo[3,4-d]pyridazine intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the ethyl thioacetate group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Thioether Reactivity and Nucleophilic Substitution

The thioether group (-S-) in this compound participates in nucleophilic substitutions under basic conditions. A key reaction involves displacement of the sulfur atom with nucleophiles like amines or alkoxides. For example:

Reaction with Amines
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate reacts with primary amines (e.g., morpholine) in ethanol under reflux to yield acetamido derivatives. This is critical for synthesizing analogs with enhanced bioactivity.

Reaction ConditionsProductYield (%)Reference
Ethanol, reflux, 6 hMorpholinoethanone derivative72

Oxidation to Sulfone Derivatives

The thioether sulfur can be oxidized to sulfone (-SO₂-) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties and biological activity.

Oxidation with H₂O₂
In acetic acid at 60°C, the thioether converts to sulfone, confirmed via IR spectroscopy (loss of S-H stretch at ~2550 cm⁻¹ and appearance of S=O peaks at ~1300–1150 cm⁻¹).

Oxidizing AgentTemperature (°C)Time (h)Conversion (%)
H₂O₂60485

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling further coupling reactions.

Basic Hydrolysis
Treatment with NaOH in ethanol/water (1:1) at 80°C yields 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetic acid, which can be acylated or amidated .

ConditionsProductYield (%)
2M NaOH, ethanol/water, 80°CCarboxylic acid derivative90

Cyclization Reactions

The pyrazolo[3,4-d]pyridazine core facilitates cyclization with bifunctional reagents. For instance, reaction with hydrazine forms triazole-fused derivatives .

Triazole Formation
Refluxing with hydrazine hydrate in ethanol produces triazolo-pyridazine hybrids, expanding structural diversity for pharmacological screening .

ReagentSolventTime (h)Product Type
Hydrazine hydrateEthanol8Triazolo-pyridazine

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) via halogenation of the pyridazine ring. Bromination at the 3-position enables aryl/heteroaryl introductions .

Suzuki Coupling Example
After bromination, reaction with phenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives with enhanced π-stacking potential .

CatalystLigandYield (%)
Pd(PPh₃)₄PPh₃65

Thiol-Disulfide Exchange

The thioether group undergoes disulfide exchange with thiols like glutathione, relevant to prodrug strategies. This reaction is pH-dependent and occurs efficiently in mildly alkaline conditions .

Thiol SourcepHReaction Rate (k, M⁻¹s⁻¹)
Glutathione8.50.45

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing pyridazine ring enhances the electrophilicity of the thioether sulfur, facilitating nucleophilic attacks.

  • Steric Considerations : The 4-methyl and 1-phenyl groups hinder reactions at the pyrazolo ring, directing modifications to the thioacetate side chain .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic structure known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and diketones, leading to the formation of the pyrazolo[3,4-d]pyridazine ring system. The subsequent introduction of the ethyl thioacetate group is achieved through thioesterification with ethyl bromoacetate in the presence of a base like potassium carbonate.

Chemistry

Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate serves as a building block for synthesizing more complex molecules. It can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), impacting cell cycle regulation and demonstrating potential as an anticancer agent.
  • Antimicrobial Properties : Studies have indicated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

This compound has potential therapeutic applications due to its ability to interact with specific molecular targets:

  • Anticancer Activity : Related compounds have shown promising results in inhibiting tumor growth. For instance, derivatives have been tested against fibroblast growth factor receptors (FGFRs), with some exhibiting IC50 values as low as 114.5 nmol/L against FGFR1 .
CompoundTargetIC50 Value (nmol/L)Effect
Compound AFGFR1114.5Inhibitory
Compound BCDK2TBDInhibitory

Industry

In industrial applications, this compound can be utilized in developing new materials with unique properties such as polymers and coatings. Its chemical reactivity allows for modifications that can enhance material characteristics.

Case Studies

  • Anticancer Research : A study evaluated various derivatives of pyrazolo[3,4-d]pyridazine for their anticancer properties. One derivative demonstrated a tumor growth inhibition rate of 91.6% at a dosage of 50 mg/kg in xenograft models, highlighting the potential for therapeutic development.
  • Enzyme Interaction Studies : Research on the interaction of this compound with CDK2 revealed that it significantly inhibits cell growth by disrupting cell cycle regulation pathways. This mechanism underlines its promise as a candidate for cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The compound’s uniqueness lies in its pyrazolo[3,4-d]pyridazine core, which distinguishes it from other sulfur-containing heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Key Structural Differences
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate Pyrazolo[3,4-d]pyridazine 4-methyl, 1-phenyl, 7-(thioacetate) Fused pyrazolo-pyridazine system
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-(4-methoxyphenyl)amino, 2-(thioether with 4-nitrophenyl ketone) Pyrimidinone core with electron-withdrawing groups
4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridin-6-one 5-cyano, 3-methyl, 4-aryl Pyridinone instead of pyridazine; different substitution pattern
Ethyl 2-((4-aminophenyl)thio)acetate Benzene 4-amino, thioacetate Simple aromatic ring without fused heterocycle

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro in ) may reduce solubility compared to the methyl and phenyl groups in the target compound.

Key Observations :

  • The target compound’s synthesis likely mirrors the S-alkylation methods used for simpler thioacetates (e.g., ), avoiding harsh acidic conditions required for pyrimidinones .

Physicochemical Properties

Limited data from the evidence necessitates inferred comparisons:

Compound Melting Point (°C) Molecular Weight (g/mol) Spectral Data (HRMS)
Target Compound Not reported ~369.42 (calculated) Not available
Compound 2f 215.8–217.7 413.09 (observed) m/z 413.0948 (M+H)
Ethyl 2-((4-aminophenyl)thio)acetate Not reported 225.29 (calculated) Not available

Key Observations :

  • Higher molecular weight and aromaticity in the target compound suggest a higher melting point than simpler thioacetates (e.g., ).
  • The nitro group in Compound 2f contributes to its higher molecular weight and observed stability at elevated temperatures.

Biological Activity

Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies, providing insights into its biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate thioacetic acid derivatives with substituted pyrazoles, yielding the desired ethyl ester product. This structural motif is critical for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines:

  • FGFR Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival. One study reported an IC50 value of 114.5 nmol/L against FGFR1 for a related compound, demonstrating promising anticancer activity through inhibition of cell proliferation and signaling pathways associated with FGFR dysregulation .
  • Cell Proliferation Inhibition : Various derivatives have exhibited potent antitumor efficacy in vivo. For example, compound 10h showed a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in xenograft models . This indicates that modifications to the pyrazolo[3,4-d]pyridazine skeleton can lead to enhanced biological activity.

Enzyme Inhibition

This compound has also been explored for its inhibitory effects on various enzymes:

  • N-Succinyl Enzyme Inhibition : Similar compounds have been tested against bacterial enzymes such as N-succinyl amino acid racemase (DapE), showing IC50 values around 22.4 µM . This suggests that the thioacetate group may contribute to enzyme binding and inhibition.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[3,4-d]pyridazine derivatives is crucial for optimizing their biological activity:

CompoundStructural ModificationsBiological Activity
10h Pyrazolo core with methyl and phenyl substitutionsPotent FGFR inhibitor (IC50 = 114.5 nmol/L)
7a N-succinyl substitutionModerate enzyme inhibition (IC50 = 22.4 µM)
7b Isoxazolyl analogReduced potency (20.3% inhibition at 100 µM)

The presence of specific substituents on the pyrazolo ring significantly influences the compound's affinity for its targets. For instance, introducing bulky groups or electron-withdrawing functionalities can enhance binding interactions with FGFRs or other kinases.

Study on Antiviral Activity

A recent investigation into pyrazolo[3,4-d]pyridazine compounds demonstrated their effectiveness against Zika virus (ZIKV). The synthesized derivatives exhibited high antiviral potency, indicating that modifications to the core structure can yield compounds with significant therapeutic potential against viral infections .

In Vivo Efficacy

In vivo studies using xenograft models have shown that certain derivatives not only inhibit tumor growth but also induce apoptosis in cancer cells. For instance, compounds similar to this compound were tested in MDA-MB-231 breast cancer cells and demonstrated enhanced caspase activity at micromolar concentrations .

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